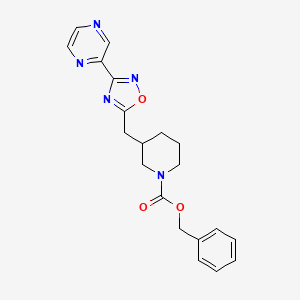

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Description

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a benzyl carbamate group and a 1,2,4-oxadiazole ring linked to a pyrazine moiety. The compound’s structure suggests possible applications in medicinal chemistry, particularly in drug discovery targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

benzyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-20(27-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-19(24-28-18)17-12-21-8-9-22-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMRIMZZSWMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Cyclization Approach

The most common and versatile approach to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with carboxylic acid derivatives. This method typically involves:

- Formation of an amidoxime from a nitrile precursor using hydroxylamine

- O-acylation of the amidoxime with an activated carboxylic acid derivative

- Thermal cyclodehydration to form the oxadiazole ring

This approach is particularly advantageous for the synthesis of 3,5-disubstituted oxadiazoles, which matches the substitution pattern in the target compound.

Thermal Cyclization Parameters

The cyclization of O-acylamidoximes to 1,2,4-oxadiazoles typically requires thermal conditions. According to documented procedures, the cyclization reaction proceeds efficiently at temperatures ranging from 80°C to 150°C for periods of 2-18 hours. The following table summarizes typical thermal cyclization conditions:

| Temperature Range | Reaction Time | Solvent Systems | Catalysts/Additives |

|---|---|---|---|

| 80-100°C | 2-6 hours | Dioxane, THF | None typically required |

| 100-120°C | 1-3 hours | DMF, DMSO | Base catalysts (optional) |

| 120-150°C | 0.5-2 hours | Microwave conditions | None typically required |

Preparation Method 1: Synthesis via Amidoxime Intermediates

The synthesis of the target compound can be approached through a stepwise construction of the 1,2,4-oxadiazole core using amidoxime chemistry.

Pyrazine-2-carboxamidoxime Formation

The initial step involves preparing pyrazine-2-carboxamidoxime from pyrazine-2-carbonitrile:

- Pyrazine-2-carbonitrile is treated with hydroxylamine hydrochloride

- A base such as sodium carbonate, triethylamine, or sodium hydroxide is added

- The reaction proceeds in solvents like methanol, ethanol, or dioxane at 50-60°C for 4-12 hours

The reaction parameters can be optimized according to the following table:

| Reagent | Molar Ratio | Solvent | Temperature | Time | Expected Yield |

|---|---|---|---|---|---|

| Pyrazine-2-carbonitrile | 1.0 equiv | MeOH/H2O (3:1) | 50-60°C | 4-6 hours | 75-85% |

| NH2OH·HCl | 1.5-2.0 equiv | ||||

| Na2CO3 or TEA | 2.0-2.5 equiv |

Oxadiazole Ring Formation

The next critical step involves forming the 1,2,4-oxadiazole ring through reaction of the amidoxime with an appropriate carboxylic acid derivative:

- The pyrazine-2-carboxamidoxime is treated with an activated carboxylic acid derivative that will ultimately provide the 5-position substituent

- For the target compound, a carboxylic acid containing a protected methylene group is required

- Coupling agents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or polymer-supported carbodiimide may be employed

- Co-catalysts like HOBT (1-Hydroxybenzotriazole) or HOAT (1-Hydroxy-7-azabenzotriazole) can enhance the coupling efficiency

The reaction typically proceeds at ambient temperature for 2-12 hours, followed by thermal cyclization at elevated temperatures.

Preparation Method 2: Convergent Synthetic Approach

A more efficient approach to synthesizing the target compound involves a convergent synthesis strategy, where key building blocks are prepared separately and then assembled in the final stages.

Preparation of the Oxadiazole-Pyrazine Core

The 3-(pyrazin-2-yl)-1,2,4-oxadiazole core can be prepared as follows:

- Synthesis of pyrazine-2-carboxamidoxime as described in Method 1

- Reaction with an appropriate methyl-containing activated carboxylic acid

- Thermal cyclization to form the 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Functionalization of the methyl group to create a reactive site for attachment to the piperidine moiety

Piperidine Component Synthesis

The piperidine component can be prepared through the following steps:

- Starting with 3-methyl piperidine or a suitable derivative

- Protection of the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group

- Functionalization of the 3-methyl group to create a nucleophilic site for coupling

- Deprotection of the Boc group and reprotection with benzyl chloroformate

The Boc protection/deprotection strategy has been demonstrated to be effective for piperidine derivatives in similar synthetic contexts.

Final Assembly of the Target Compound

The final assembly involves:

- Coupling of the functionalized oxadiazole-pyrazine core with the prepared piperidine component

- Optimization of reaction conditions to maximize yield and minimize side reactions

- Purification of the final product through column chromatography or recrystallization

Preparation Method 3: Alternative Synthetic Routes

Several alternative synthetic pathways can be considered for accessing the target compound, particularly when specific reagents or conditions are limited.

Piperidine-First Approach

This alternative approach begins with the piperidine component:

- Protection of the piperidine nitrogen with benzyl chloroformate

- Functionalization of the 3-position of the piperidine ring

- Introduction of the oxadiazole ring through appropriate coupling reactions

- Incorporation of the pyrazine moiety as the final step

This approach may be advantageous when the piperidine derivative is more readily available or when the oxadiazole formation presents challenges.

Cross-Coupling Strategy

Palladium-catalyzed cross-coupling reactions offer another strategic approach:

- Preparation of a halogenated or metallated pyrazine derivative

- Cross-coupling with a suitable oxadiazole precursor

- Functionalization to introduce the piperidine moiety

- Final protection with benzyl chloroformate

This approach leverages advanced transition metal catalysis for creating challenging carbon-carbon bonds, potentially offering higher yields and greater selectivity.

Optimization of Reaction Conditions

Successful synthesis of the target compound requires careful optimization of reaction parameters at each step.

Coupling Reaction Optimization

For coupling reactions involving the formation of the oxadiazole ring, various coupling agents can be employed, each with different activation profiles:

| Coupling Agent | Solvent System | Temperature | Reaction Time | Advantages |

|---|---|---|---|---|

| EDCI/HOBT | DCM, DMF | 0°C to rt | 4-12 hours | Water-soluble byproducts, easier purification |

| DCC/DMAP | THF, DCM | 0°C to rt | 6-12 hours | Effective activation, economical |

| HATU/DIPEA | DMF, DMSO | rt | 2-6 hours | Rapid activation, higher yields for sterically hindered substrates |

| CDI | THF | rt to 50°C | 4-8 hours | Clean reaction profile, minimal side products |

Thermal Cyclization Optimization

The thermal cyclization step to form the oxadiazole ring is critical and requires careful temperature control:

| Heating Method | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|

| Conventional | 80-120°C | 2-18 hours | Dioxane, toluene | Reliable but slower |

| Microwave | 120-150°C | 15-60 min | DMF, DMSO | Faster, potentially higher yields |

| Sealed tube | 100-140°C | 1-3 hours | Various | Increased pressure can enhance rates |

Protection Group Strategies

The protection of the piperidine nitrogen with a benzyl carbamate group requires specific conditions:

- Reaction of the piperidine derivative with benzyl chloroformate

- Use of a suitable base such as triethylamine, diisopropylamine, or pyridine

- Reaction in solvents like tetrahydrofuran or dichloromethane

- Temperature progression from 0°C to ambient temperature over 4-12 hours

Purification and Characterization

Purification Techniques

Purification of the target compound and intermediates typically involves:

- Initial workup procedures including extraction, washing, and filtration

- Column chromatography using silica gel with appropriate solvent systems

- Potential recrystallization from suitable solvents for final purification

According to synthetic protocols for similar compounds, the following purification approaches have been documented:

| Compound Type | Chromatography Conditions | Recrystallization Solvent | Typical Yields |

|---|---|---|---|

| Amidoxime intermediates | DCM/MeOH (95:5 to 90:10) | EtOH/H2O | 70-85% |

| Oxadiazole derivatives | Hexane/EtOAc gradient | EtOAc/Hexane | 60-75% |

| Protected piperidine derivatives | DCM/MeOH (98:2) | DCM/Hexane | 65-80% |

| Final compound | DCM/MeOH gradient (99:1 to 95:5) | EtOAc/Hexane or EtOH | 50-70% |

Characterization Methods

Comprehensive characterization of the target compound typically includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Melting point determination for crystalline materials

Challenges and Considerations

Regioselectivity Challenges

The synthesis of 1,2,4-oxadiazoles can present regioselectivity challenges, particularly in the cyclization step. Careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, is essential to ensure the desired regioisomer is obtained.

Functional Group Compatibility

The presence of multiple nitrogen-containing heterocycles in the target compound necessitates careful consideration of functional group compatibility throughout the synthesis. Protecting group strategies must be carefully planned to avoid unwanted side reactions.

Scale-Up Considerations

When scaling up the synthesis from laboratory to larger scales, several factors must be considered:

- Heat transfer efficiency during exothermic or endothermic steps

- Mixing efficiency, particularly during heterogeneous reactions

- Safety considerations when handling potentially hazardous reagents

- Purification strategies amenable to larger scales

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules, focusing on substituent variations, synthetic routes, and inferred biological activities.

Structural Analogues

2.1.1 Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS: 1352654-42-2)

- Structure : Replaces the oxadiazole-pyrazine moiety with a pyrazole ring.

- Molecular Formula : C₁₆H₁₉N₃O₂ (vs. the target compound’s likely formula, e.g., C₂₀H₂₀N₆O₃).

- Synthesis : Likely involves cyclocondensation of hydrazines with diketones for pyrazole formation, contrasting with the oxadiazole synthesis requiring nitrile oxide cycloaddition or amidoxime intermediates .

- Bioactivity: Pyrazole derivatives are known for anti-inflammatory and anticancer activities.

2.1.2 Pyrazine-Oxadiazole Hybrids

- Example : Compounds with oxadiazole linked to pyrazine but lacking the piperidine-benzyl carbamate scaffold.

- Key Differences: The piperidine ring in the target compound enhances solubility and bioavailability compared to non-piperidine analogues.

Physicochemical Properties

| Property | Target Compound | Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | Pyrazine-Oxadiazole Hybrids |

|---|---|---|---|

| Molecular Weight | ~392.42 g/mol (estimated) | 285.35 g/mol | ~250–300 g/mol |

| LogP | ~2.5 (predicted) | ~2.0 | ~1.8–2.2 |

| Hydrogen Bond Acceptors | 9 | 5 | 6–7 |

| Synthetic Complexity | High (due to oxadiazole-pyrazine linkage) | Moderate | Moderate-High |

Structural Characterization

- Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving complex heterocyclic structures. For example, SHELXL’s refinement capabilities ensure accurate determination of bond angles and torsional strain in the oxadiazole-pyrazine linkage .

Biological Activity

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate, with a molecular formula of and a molecular weight of 436.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a benzyl group, and a pyrazin-2-yl oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6O4 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1706320-71-9 |

| Melting Point | Not available |

| Solubility | Not specified |

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Monoacylglycerol Lipase (MAGL) : Compounds in this class have been shown to inhibit MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially providing anti-inflammatory and analgesic effects .

- Antitumor Activity : The compound may exhibit antitumor properties by inhibiting Class I PI3K enzymes, which are crucial in cell proliferation and survival pathways. This inhibition can disrupt cancer cell growth and metastasis .

- Neuroprotective Effects : Some studies suggest that derivatives containing the oxadiazole ring may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Anticancer Properties

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative with structural similarities showed an IC50 value in the nanomolar range against breast cancer cells .

Anti-inflammatory Effects

The inhibition of MAGL leads to reduced inflammation markers in animal models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Case Studies

- Study on MAGL Inhibition :

- Antitumor Activity Assessment :

Q & A

What synthetic routes are available for preparing Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate, and how are yields optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a pyrazine-containing carboxylic acid derivative under reflux conditions (e.g., using DCC as a coupling agent) .

- Step 2 : Introduction of the piperidine-benzyl moiety via nucleophilic substitution or reductive amination. Catalysts like palladium on carbon (Pd/C) are often employed for hydrogenation steps .

- Yield Optimization : Reaction parameters (temperature, solvent polarity) and purification methods (flash chromatography, recrystallization) significantly affect yields. For example, adjusting the molar ratio of reagents and using HPLC to monitor intermediate purity can improve overall efficiency .

How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify regiochemistry and substituent positions, with coupling constants confirming stereochemical integrity .

- Mass Spectrometry (HRMS-ESI) : High-resolution mass spectrometry validates the molecular formula and isotopic pattern .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions .

What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

- Oxadiazole-Pyrazine Core : Modifications here influence target selectivity. For instance, replacing pyrazine with pyridine reduces affinity for kinase targets .

- Piperidine Substituents : Bulky groups on the piperidine ring enhance metabolic stability but may reduce solubility. Methyl or benzyl groups balance these properties .

- Methodological Approach : Parallel synthesis of analogs followed by enzymatic assays (e.g., IC determination) identifies critical pharmacophores .

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or polymorphism?

- Data Collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron radiation. SHELXL refines the model, with R-factors <0.05 indicating high accuracy .

- Polymorphism Screening : Solvent evaporation under varied conditions (e.g., slow cooling vs. rapid precipitation) identifies stable crystalline forms. Thermal analysis (DSC) confirms phase transitions .

What biological targets are hypothesized for this compound, and how are binding interactions validated?

- Target Hypotheses : The oxadiazole-pyrazine scaffold is associated with kinase inhibition (e.g., MAPK or PI3K pathways) or protease modulation .

- Validation Methods :

What safety protocols are recommended for handling this compound given limited toxicity data?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Disposal : Incinerate via licensed hazardous waste handlers to avoid environmental release .

How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility. LC-MS monitors decomposition products .

- Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation. Avoid aqueous buffers with extreme pH (<3 or >10) .

What computational strategies are employed to predict the compound’s pharmacokinetic properties?

- ADME Modeling : SwissADME or pkCSM predicts logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometries for docking studies and electronic property analysis .

How are analytical methods (e.g., HPLC) optimized to quantify the compound in biological matrices?

- Column Selection : C18 columns with 3.5 µm particles achieve baseline separation. Mobile phases (ACN:water with 0.1% TFA) reduce tailing .

- Detection : UV absorption at 254 nm (for aromatic moieties) or ESI-MS in positive ion mode enhances sensitivity .

- Validation : Linearity (R >0.99), LOD (<10 ng/mL), and recovery (>90%) are established per ICH guidelines .

What mechanistic insights guide the design of derivatives with enhanced potency or selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.